Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide in Cancer Cells
Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide in Cancer Cells
Introduction
The quest for novel, efficacious, and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide scaffold has garnered significant attention as a promising pharmacophore. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide and its derivatives in cancer cells. We will dissect the key molecular targets and signaling pathways modulated by these compounds, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Core Anticancer Mechanisms of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide Derivatives
The anticancer activity of the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide scaffold is not mediated by a single, universal mechanism but rather through a constellation of effects on critical cellular processes. These can be broadly categorized into the induction of programmed cell death (apoptosis), inhibition of key enzymatic drivers of cancer progression, and disruption of the tumor microenvironment.
Induction of Apoptosis: The Primary Execution Pathway
A predominant mechanism through which 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide derivatives exert their anticancer effects is the induction of apoptosis. This is achieved through the modulation of both the intrinsic and extrinsic apoptotic pathways.
Intrinsic (Mitochondrial) Pathway:
Many derivatives have been shown to trigger the intrinsic apoptotic pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the mitochondrial membrane potential.[1] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes, including caspase-9 and the executioner caspases-3 and -7, ultimately leading to cell death.[1][2]
Extrinsic Pathway:
Evidence also points to the involvement of the extrinsic pathway, with some derivatives demonstrating an ability to activate caspase-8, a key initiator caspase in this pathway.[1]
The convergence of these pathways on the activation of executioner caspases amplifies the apoptotic signal, ensuring efficient elimination of cancer cells.
Figure 1: Simplified diagram of the intrinsic apoptotic pathway induced by 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide derivatives.
Multi-Targeted Enzyme Inhibition: Crippling Cancer Cell Proliferation and Survival
A significant aspect of the anticancer activity of this class of compounds lies in their ability to inhibit a range of enzymes that are crucial for tumor growth and survival.
a) Kinase Inhibition:
-
Tyrosine Kinases (TKs): Several derivatives have demonstrated potent inhibitory activity against tyrosine kinases.[2] Given the central role of TKs in signal transduction pathways that regulate cell proliferation, differentiation, and survival, their inhibition is a well-established anticancer strategy.
-
VEGFR-2, c-Met, and Pim-1 Kinase: Specific derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, as well as c-Met and Pim-1 kinases, which are involved in cell survival and proliferation.[1][3]
b) Metabolic Enzyme Inhibition:
-
Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA): Cancer cells often exhibit reprogrammed glucose metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to inhibit PDK1 and LDHA, key enzymes in this metabolic shift.[4][5][6] Inhibition of these enzymes can disrupt the energy supply of cancer cells and increase oxidative stress.
c) Other Enzyme Targets:
-
Tubulin Polymerization: Molecular docking studies suggest that certain derivatives can bind to the colchicine binding site of tubulin, potentially interfering with microtubule dynamics, which is essential for cell division.[4][5]
Figure 2: Overview of key enzymatic targets inhibited by 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide derivatives.
Disruption of the Tumor Microenvironment and Metastasis
The anticancer activity of these compounds extends beyond direct effects on cancer cells to the modulation of the tumor microenvironment.
-
Inhibition of Angiogenesis: By inhibiting VEGFR-2, certain derivatives can suppress the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Additionally, inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) expression has been observed, further contributing to the anti-angiogenic effect.[7]
-
Inhibition of Metastasis: Some derivatives have been shown to inhibit the expression of matrix metalloproteinases-2 and -9 (MMP-2 and MMP-9).[7] These enzymes are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.
Cell Cycle Arrest and DNA Damage
In addition to inducing apoptosis, 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest. Specifically, arrest at the G2/M and S phases of the cell cycle has been reported.[8] Furthermore, some derivatives have been shown to cause DNA damage and fragmentation in cancer cells, which can trigger apoptotic pathways.[9]
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity (IC50 values) of representative 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide derivatives against various human cancer cell lines.
| Cancer Cell Line | Derivative/Compound | IC50 (µM) | Reference |
| Colorectal (LoVo) | Carbamate derivative 3b | 81.50 (µg/mL) | [4] |
| Colorectal (HCT-116) | Carbamate derivative 3b | 71.00 (µg/mL) | [4] |
| Hepatocellular (HepG2) | Compound 5 | ~1 µM (for TK inhibition) | [2] |
| Breast (MCF-7) | Acylated ester 4 | 23.2 | [8][10] |
| Melanoma (A375) | MB-D2 | < 100 | [1] |
| Colorectal (HT-29) | MB-D2 | < 100 | [1] |
Experimental Protocols
To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key experiment used to assess the apoptotic potential of these compounds.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
Annexin V is a protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide derivative for the specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Four cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Figure 3: Workflow for the Annexin V-FITC/PI apoptosis assay.
Conclusion and Future Directions
The 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide scaffold represents a versatile and promising platform for the development of novel anticancer agents. Its derivatives exhibit a multimodal mechanism of action, targeting key cellular processes including apoptosis, cell cycle regulation, and tumor metabolism, as well as inhibiting critical enzymatic drivers of cancer progression. The ability to engage multiple targets simultaneously may offer a significant advantage in overcoming drug resistance.
Future research should focus on elucidating the precise structure-activity relationships to optimize the potency and selectivity of these compounds for specific cancer-related targets. Further in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead candidates. The continued exploration of this chemical scaffold holds significant promise for the discovery of next-generation cancer therapeutics.
References
-
Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(43), 28992–29008. [Link]
-
Ghorab, M. M., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(12), 1761–1769. [Link]
-
Biris, M.-L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals, 16(7), 1014. [Link]
-
Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ResearchGate. [Link]
-
Al-Abdullah, E. S., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 25(10), 2432. [Link]
-
Kamal, A. M., et al. (2021). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as... ResearchGate. [Link]
-
Al-Abdullah, E. S., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. ResearchGate. [Link]
-
Al-Abdullah, E. S., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. MDPI. [Link]
-
Shams, H. Z., et al. (2020). Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Archiv der Pharmazie, 353(9), e2000069. [Link]
-
G, S. N., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2019). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 19(13), 1633–1655. [Link]
-
Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PubMed. [Link]
-
Al-Ostoot, F. H., et al. (2018). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anticancer Agents in Medicinal Chemistry, 18(1), 123–132. [Link]
Sources
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
